molecular formula C17H31N3OSi3 B14270230 4-[Tris(trimethylsilyl)methyl]benzoyl azide CAS No. 138472-14-7

4-[Tris(trimethylsilyl)methyl]benzoyl azide

Cat. No.: B14270230
CAS No.: 138472-14-7
M. Wt: 377.7 g/mol
InChI Key: CTKQZDQDCDXCNT-UHFFFAOYSA-N
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Description

4-[Tris(trimethylsilyl)methyl]benzoyl azide is an organic compound characterized by the presence of a benzoyl azide group attached to a benzene ring, which is further substituted with a tris(trimethylsilyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Tris(trimethylsilyl)methyl]benzoyl azide typically involves the reaction of 4-[Tris(trimethylsilyl)methyl]benzoic acid with azide reagents under specific conditions. One common method includes the use of sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Tris(trimethylsilyl)methyl]benzoyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for nucleophilic substitution reactions.

    Lithium Aluminum Hydride (LiAlH₄): Employed in reduction reactions to convert azides to amines.

    Catalytic Hydrogenation: Utilizes palladium on carbon (Pd/C) and hydrogen gas (H₂) for the reduction of azides.

Major Products Formed

    Primary Amines: Formed through the reduction of the azide group.

    Isocyanates: Produced via rearrangement reactions such as the Curtius rearrangement.

Mechanism of Action

The mechanism of action of 4-[Tris(trimethylsilyl)methyl]benzoyl azide involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation, the azide group reacts with alkyne groups through a click chemistry reaction to form stable triazole linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Tris(trimethylsilyl)methyl]benzoyl azide is unique due to the combination of the bulky tris(trimethylsilyl)methyl group and the reactive azide group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .

Properties

CAS No.

138472-14-7

Molecular Formula

C17H31N3OSi3

Molecular Weight

377.7 g/mol

IUPAC Name

4-[tris(trimethylsilyl)methyl]benzoyl azide

InChI

InChI=1S/C17H31N3OSi3/c1-22(2,3)17(23(4,5)6,24(7,8)9)15-12-10-14(11-13-15)16(21)19-20-18/h10-13H,1-9H3

InChI Key

CTKQZDQDCDXCNT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CC=C(C=C1)C(=O)N=[N+]=[N-])([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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